![molecular formula C9H8ClN3 B13937636 6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13937636.png)
6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of a chlorine atom at the 6th position and a cyclopropyl group at the 3rd position of the pyrazolo[4,3-c]pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dimethylacetamide (DMA) at elevated temperatures (around 80°C) for several hours. The resulting mixture is then cooled, diluted with ethyl acetate, and washed with water and brine to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure makes it a valuable building block for drug discovery and development.
Chemical Research: The compound is used in the study of heterocyclic chemistry and the development of new synthetic methodologies.
Biological Studies: It is employed in biological research to investigate its potential effects on various biological targets and pathways.
作用機序
The mechanism of action of 6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in pharmaceutical research, it may act as an inhibitor or activator of certain enzymes involved in disease pathways .
類似化合物との比較
Similar Compounds
6-Chloro-1H-pyrazolo[4,3-c]pyridine: This compound lacks the cyclopropyl group at the 3rd position but shares the same core structure.
6-Chloro-5-azaindazole: Another similar compound with a different arrangement of nitrogen atoms in the ring system.
4-Chloro-1H-pyrazolo[4,3-c]pyridine: Similar structure with the chlorine atom at the 4th position instead of the 6th.
Uniqueness
6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both the chlorine atom and the cyclopropyl group, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H8ClN3 |
|---|---|
分子量 |
193.63 g/mol |
IUPAC名 |
6-chloro-3-cyclopropyl-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C9H8ClN3/c10-8-3-7-6(4-11-8)9(13-12-7)5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChIキー |
XHWOCSNUZGGJHF-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C3C=NC(=CC3=NN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)
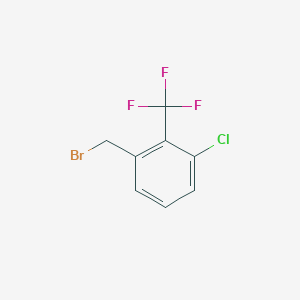
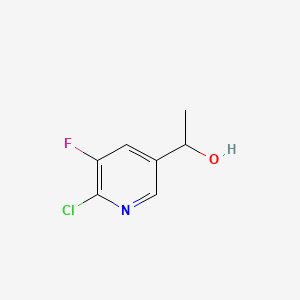
![2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13937584.png)
![2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride](/img/structure/B13937585.png)
![7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine](/img/structure/B13937588.png)
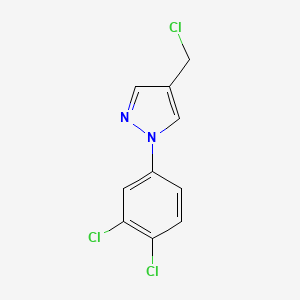
![5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13937594.png)
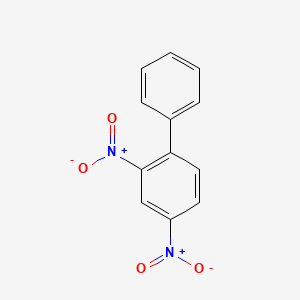
![4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine](/img/structure/B13937597.png)
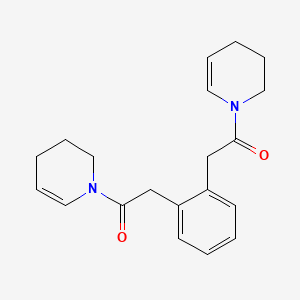
![4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B13937604.png)

![6-Oxabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13937609.png)
